molecular formula C17H20O4S B3003246 3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate CAS No. 693232-75-6

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Cat. No.: B3003246
CAS No.: 693232-75-6
M. Wt: 320.4
InChI Key: JUUDKKZSXDLKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C17H20O4S. It is a sulfonate ester, which is a class of compounds known for their diverse applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonate ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while hydrolysis would yield 3,5-dimethylphenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid .

Scientific Research Applications

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It can be used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: It can be used to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves its interaction with various molecular targets depending on the context of its use. For example, in organic synthesis, it acts as a sulfonate ester, facilitating the transfer of the sulfonate group to other molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl 4-methoxybenzenesulfonate
  • 2,5-Dimethylphenyl 4-methoxybenzenesulfonate
  • 4-Methoxyphenyl 2,5-dimethylbenzenesulfonate

Uniqueness

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3,5-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-11-6-12(2)8-15(7-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUDKKZSXDLKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.